molecular formula C12H20O6 B8798213 1,1-Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

1,1-Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Cat. No. B8798213
M. Wt: 260.28 g/mol
InChI Key: NUOSYTBGDOHQPR-UHFFFAOYSA-N
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Patent
US07935699B2

Procedure details

Diethyl malonate (14.3 ml, 94.20 mmol) was added to a stirred suspension of sodium hydride (4.75 g, 98.90 mmol, 50% dispersion in oil) in N,N-dimethylformamide (40 ml) at a rate such that the temperature was maintained below 40° C. On cessation of hydrogen evolution, the 1,3-dibromo-2,2-dimethoxy-propane (12.34 g, 47.09 mmol) was added in one portion and the reaction was heated at 135° C. for 48 h. To the cooled reaction was added an aqueous solution of ammonium chloride (100 g in 1.6 L) and extracted with hexane (4×50 ml). The combined extracts were then washed with water and aqueous saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated in vacuo. Unreacted 1,3-dibromo-2,2-dimethoxy-propane (6.9 g) was recovered by recrystallization from methanol. The filtrate was evaporated and more volatile fractions were removed by distillation under reduced pressure affording 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester (3.05 g, 25%) as a light yellow oil: 1H NMR (300 MHz, CDCl3) δ ppm 1.26 (t, J=6.9 Hz, 6H, 2×CH3), 2.73 (s, 4H, 2×CH2), 3.15 (s, 6H, 2×OCH3), 4.22 (q, J=6.9 Hz, 4H, 2×OCH2).
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.34 g
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[H][H].Br[CH2:17][C:18]([O:23][CH3:24])([O:21][CH3:22])[CH2:19]Br.[Cl-].[NH4+]>CN(C)C=O>[CH2:10]([O:9][C:1]([C:2]1([C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:19][C:18]([O:23][CH3:24])([O:21][CH3:22])[CH2:17]1)=[O:8])[CH3:11] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
4.75 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
12.34 g
Type
reactant
Smiles
BrCC(CBr)(OC)OC
Step Three
Name
Quantity
1.6 L
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 40° C
CUSTOM
Type
CUSTOM
Details
To the cooled reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane (4×50 ml)
WASH
Type
WASH
Details
The combined extracts were then washed with water and aqueous saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Unreacted 1,3-dibromo-2,2-dimethoxy-propane (6.9 g) was recovered by recrystallization from methanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
more volatile fractions were removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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